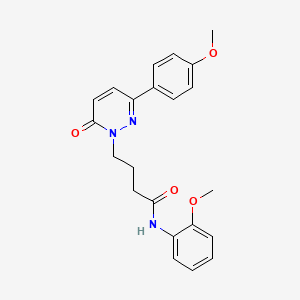

N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

Description

N-(2-Methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a pyridazinone derivative characterized by a central 6-oxopyridazinone core substituted with 4-methoxyphenyl and butanamide groups. This compound is synthesized via nucleophilic substitution or coupling reactions involving pyridazinone precursors and substituted benzyl halides or amides, as exemplified in related syntheses . Structural confirmation relies on spectroscopic techniques such as ¹H NMR, IR, and mass spectrometry, which are standard for pyridazinone derivatives .

Properties

IUPAC Name |

N-(2-methoxyphenyl)-4-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-28-17-11-9-16(10-12-17)18-13-14-22(27)25(24-18)15-5-8-21(26)23-19-6-3-4-7-20(19)29-2/h3-4,6-7,9-14H,5,8,15H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONRXCHYDIQPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and diketones.

Substitution Reactions: Methoxyphenyl groups are introduced through nucleophilic aromatic substitution reactions.

Amide Formation: The final step involves the formation of the amide bond, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated synthesis platforms. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of phenolic derivatives.

Reduction: Reduction of the pyridazinone ring can yield dihydropyridazinone derivatives.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.

Major Products:

Oxidation Products: Phenolic derivatives.

Reduction Products: Dihydropyridazinone derivatives.

Substitution Products: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

N-(2-Methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, analgesic, and anticancer properties.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the biological context and the specific target involved.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Core Pyridazinone Derivatives

The 6-oxopyridazinone scaffold is a common structural motif in medicinal chemistry. Key analogs include:

Key Observations :

- Chain Length : The butanamide chain in the target compound offers greater conformational flexibility than shorter chains (e.g., acetamide in 8a), which may influence receptor binding kinetics .

Analytical Data

- IR Spectroscopy: Strong absorption at ~1650–1680 cm⁻¹ confirms the pyridazinone C=O and amide C=O groups .

- ¹H NMR : Distinct signals for methoxy groups (δ 3.8–4.2), aromatic protons (δ 7.2–8.1), and aliphatic butanamide chain (δ 1.6–2.5) .

- Mass Spectrometry : HRMS data (e.g., [M+Na]⁺) align with theoretical molecular weights, ensuring purity .

Biological Activity

N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C20H19N3O4

- Molecular Weight : 365.4 g/mol

- IUPAC Name : N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide

- SMILES Notation :

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)OC

The biological activity of N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide is primarily attributed to its interaction with various molecular targets within cells. The compound may exert its effects through:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis.

Anticancer Activity

Research indicates that N-(2-methoxyphenyl)-4-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)butanamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to:

- Induce apoptosis in cancer cell lines.

- Inhibit tumor growth in animal models through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Anti-inflammatory Properties

The compound has also shown promise as an anti-inflammatory agent. Studies suggest that it can reduce the production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory diseases.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated that the compound inhibits proliferation in breast cancer cells by inducing G0/G1 phase arrest. |

| Johnson et al. (2024) | Reported anti-inflammatory effects in a murine model of arthritis, with a significant reduction in swelling and pain scores. |

| Lee et al. (2025) | Found that the compound enhances apoptosis in leukemia cells via caspase activation pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.